8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a sulfonyl group, a methylsulfanyl group, and a triazaspiro structure, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves several steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, including 3-chloro-4-fluorobenzenesulfonyl chloride, methylthiol, and phenylhydrazine.
Formation of Intermediate: The initial step involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with phenylhydrazine to form an intermediate sulfonyl hydrazine derivative.
Cyclization: The intermediate undergoes cyclization with methylthiol under controlled conditions to form the spirocyclic structure.
Final Product: The final step involves purification and isolation of the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Cycloaddition: The triazaspiro structure can participate in cycloaddition reactions to form larger ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may exhibit biological activity.
Material Science: The spirocyclic structure and functional groups make it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe or tool compound to study biological pathways and molecular interactions.
Industrial Chemistry: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene can be compared with similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents or functional groups.
Spirocyclic Compounds: Other spirocyclic compounds with different ring systems or functional groups can be compared to highlight the unique properties of the target compound.
Sulfonyl Compounds: Compounds with sulfonyl groups can be compared to understand the influence of this functional group on reactivity and properties.
The uniqueness of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-3-methylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S2/c1-28-19-18(14-5-3-2-4-6-14)23-20(24-19)9-11-25(12-10-20)29(26,27)15-7-8-17(22)16(21)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFXFDKJWCZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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